
(3R)-3-Phenylbutane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Phenylbutane-1,3-diol is an organic compound with the molecular formula C10H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a phenyl group attached to the third carbon of a butane chain, which also contains two hydroxyl groups at the first and third positions. The (3R) designation indicates the specific stereochemistry of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Phenylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 3-phenyl-3-hydroxybutan-2-one using a chiral catalyst. This method ensures the production of the desired enantiomer. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst like a rhodium complex.
Another synthetic route involves the asymmetric dihydroxylation of 3-phenyl-1-butene. This reaction uses osmium tetroxide (OsO4) as the oxidizing agent and a chiral ligand to induce the desired stereochemistry. The reaction conditions usually include a co-oxidant like N-methylmorpholine N-oxide (NMO) and a solvent such as tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors like cost, availability of reagents, and desired purity. Catalytic hydrogenation and asymmetric dihydroxylation are commonly used due to their efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Phenylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: 3-Phenylbutane-1,3-dione or 3-Phenylbutanoic acid.
Reduction: 3-Phenylbutane.
Substitution: 3-Phenyl-1-chlorobutane or 3-Phenyl-1-bromobutane.
Aplicaciones Científicas De Investigación
(3R)-3-Phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-Phenylbutane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Phenylbutane-1,3-diol: The enantiomer of (3R)-3-Phenylbutane-1,3-diol with opposite stereochemistry.
3-Phenylbutane-1,2-diol: A diol with hydroxyl groups at the first and second positions.
3-Phenylbutane-1,4-diol: A diol with hydroxyl groups at the first and fourth positions.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other positional isomers. The presence of hydroxyl groups at the first and third positions allows for distinct chemical reactivity and interactions with molecular targets.
Propiedades
Número CAS |
68330-54-1 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(3R)-3-phenylbutane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3/t10-/m1/s1 |
Clave InChI |
BQNJVHGCZBNKBG-SNVBAGLBSA-N |
SMILES isomérico |
C[C@@](CCO)(C1=CC=CC=C1)O |
SMILES canónico |
CC(CCO)(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



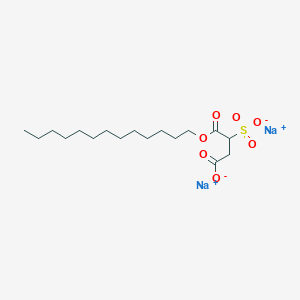
![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)
![Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]-](/img/structure/B14468018.png)

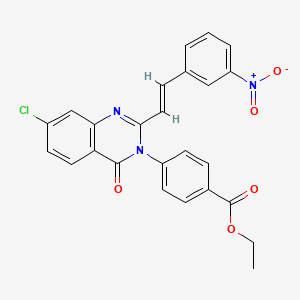
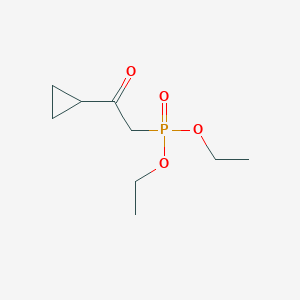
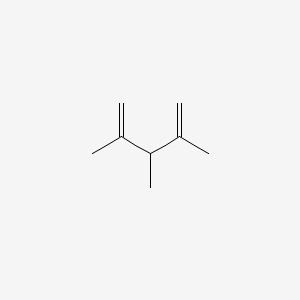
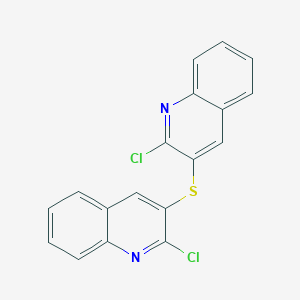


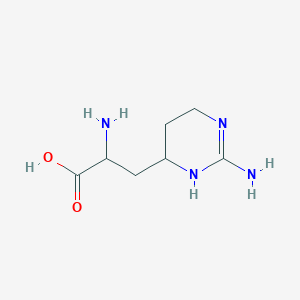
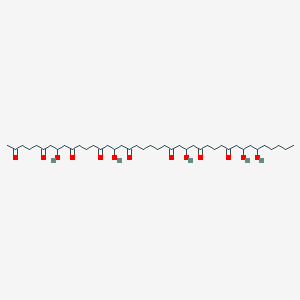
![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
